1-(Chloromethyl)cycloheptane-1-carbaldehyde
Description
1-(Chloromethyl)cycloheptane-1-carbaldehyde is an alicyclic aldehyde featuring a seven-membered cycloheptane ring substituted with a chloromethyl (–CH₂Cl) and an aldehyde (–CHO) group at the same carbon. This structure imparts unique reactivity due to the interplay of the electron-withdrawing aldehyde and the polarizable chloromethyl group. The compound is of interest in organic synthesis, particularly in the construction of complex cyclic systems or as an intermediate in pharmaceutical applications.
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
1-(chloromethyl)cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C9H15ClO/c10-7-9(8-11)5-3-1-2-4-6-9/h8H,1-7H2 |
InChI Key |
FYCNKPNRIDHORW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CCl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)cycloheptane-1-carbaldehyde typically involves the chloromethylation of cycloheptanone. One common method includes the reaction of cycloheptanone with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 1-(Chloromethyl)cycloheptane-1-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)cycloheptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 1-(Carboxymethyl)cycloheptane-1-carboxylic acid
Reduction: 1-(Hydroxymethyl)cycloheptane-1-carbinol
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used
Scientific Research Applications
1-(Chloromethyl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used to study the effects of cycloalkane derivatives on biological systems.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)cycloheptane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as forming Schiff bases with amines or undergoing reduction to form alcohols.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Chloromethyl)cyclopentane-1-carbaldehyde
Structure and Properties :
- Molecular Formula : C₇H₁₁ClO (vs. C₉H₁₅ClO for the cycloheptane analog) .
- Molar Mass : 146.61 g/mol (cycloheptane analog: ~174.65 g/mol).
- The smaller ring size may reduce steric hindrance around the chloromethyl and aldehyde groups, accelerating reactions at these sites.
1-(Chloromethyl)-3,5-dimethylbenzene
Structure and Properties :
- Molecular Formula : C₉H₁₁Cl (aromatic vs. alicyclic) .
- NMR Data :
- Key Differences :
- The aromatic system stabilizes the chloromethyl group via resonance, reducing electrophilicity compared to the cycloheptane analog.
- The absence of an aldehyde group limits its utility in condensation or oxidation reactions.
Reactivity :
Cycloheptane Derivatives with Halogenated Substituents
Example : 1-(2-Chlorophenyl)-3-cycloheptanamine ():
- Synthesis : Reacting cycloheptanamine with 1-chloro-2-isocyanatobenzene under reflux .
- Structural Insight : The cycloheptane ring adopts a chair-like conformation, influencing spatial arrangement and steric interactions. This suggests that the chloromethyl and aldehyde groups in the target compound may exhibit restricted rotation, affecting reaction pathways .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects : The aldehyde group in the target compound may activate the chloromethyl group toward nucleophilic displacement, a feature absent in purely aromatic analogs .
- Synthetic Utility : The compound’s bifunctional nature (–CHO and –CH₂Cl) makes it a candidate for tandem reactions, such as aldol condensation followed by nucleophilic substitution.
Biological Activity
1-(Chloromethyl)cycloheptane-1-carbaldehyde is an organic compound characterized by a cycloheptane ring with a chloromethyl group and an aldehyde functional group. Its molecular formula is CHClO, which indicates the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom. Despite its structural uniqueness, specific biological activities of this compound are not extensively documented in the literature. However, compounds with similar structures often exhibit significant biological properties, particularly due to their functional groups.
Chemical Structure and Properties
The compound's structure allows it to participate in various chemical reactions, primarily governed by its functional groups. The aldehyde group is known for its reactivity in nucleophilic addition reactions, while the chloromethyl group may enhance reactivity towards nucleophiles.
| Property | Value |
|---|---|
| Molecular Formula | C9H11ClO |
| Molecular Weight | 172.64 g/mol |
| IUPAC Name | 1-(Chloromethyl)cycloheptane-1-carbaldehyde |
| CAS Number | Not specified |
Related Compounds and Their Biological Activities
To better understand the potential biological activity of 1-(Chloromethyl)cycloheptane-1-carbaldehyde, we can compare it with structurally similar compounds that have been studied more extensively:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Cycloheptanone | Contains a ketone instead of an aldehyde | Exhibits moderate cytotoxicity against certain cell lines |
| Cyclopentane-1-carbaldehyde | Lacks the chloromethyl group | Less reactive in substitution reactions |
| 1-Chloromethylcycloheptane | Lacks the aldehyde functionality | Limited use in carbonyl chemistry |
| Cyclopentane-1-carboxylic acid | Oxidized form of the target compound | Represents a different oxidation state |
The potential mechanism of action for 1-(Chloromethyl)cycloheptane-1-carbaldehyde could involve:
- Nucleophilic Substitution Reactions : Due to the chloromethyl group, the compound may undergo nucleophilic substitutions which can lead to the formation of biologically active derivatives.
- Enzyme Interaction : The aldehyde functionality might allow it to interact with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.
Case Studies and Research Findings
Currently, there are no extensive case studies specifically focusing on 1-(Chloromethyl)cycloheptane-1-carbaldehyde. However, research on related compounds suggests that structural modifications can significantly influence biological activity. For instance:
- In studies involving similar aldehydes, alterations in substituents have been shown to affect cytotoxicity levels against various cancer cell lines.
- Research on chlorinated compounds has indicated potential anti-inflammatory and antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
